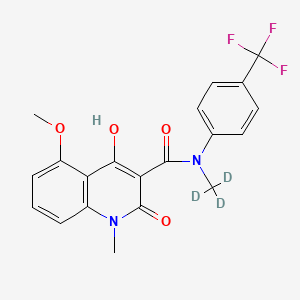

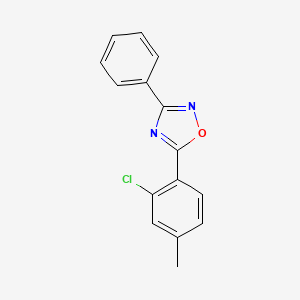

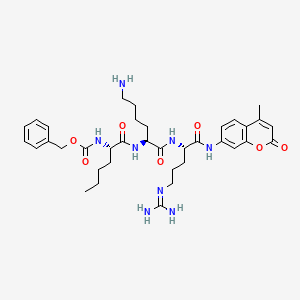

![molecular formula C21H23NO3 B12375322 N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide CAS No. 848127-67-3](/img/structure/B12375322.png)

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenylcapsaicin is a synthetic analogue of capsaicin, the active component found in chili peppers that gives them their characteristic heat. This compound is designed to mimic the effects of naturally occurring capsaicinoids while offering enhanced stability and bioavailability. Phenylcapsaicin is primarily used in food supplements and for special medical purposes .

Métodos De Preparación

Phenylcapsaicin is produced through chemical synthesis. The synthetic route involves the use of substances commonly found in food production. The process typically includes the condensation of phenylpropanoid derivatives with branched-chain fatty acids, mediated by specific enzymes . Industrial production methods focus on ensuring high purity and consistency, often employing advanced techniques like microencapsulation to control the release and reduce the pungency of the compound .

Análisis De Reacciones Químicas

Phenylcapsaicin undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced amides.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Phenylcapsaicin exerts its effects primarily through the activation of the TRPV1 receptor, also known as the capsaicin receptor. This receptor is involved in the sensation of heat and pain. Upon activation by phenylcapsaicin, TRPV1 undergoes a conformational change that allows the influx of cations, leading to depolarization of the neuron and the sensation of heat. This mechanism is similar to that of natural capsaicin but with enhanced bioavailability and stability .

Comparación Con Compuestos Similares

Phenylcapsaicin is compared with other capsaicinoids such as:

Capsaicin: The natural compound found in chili peppers. While capsaicin is effective, it has limitations in terms of stability and bioavailability.

Dihydrocapsaicin: Another naturally occurring capsaicinoid with similar effects but slightly different chemical structure and potency.

Nonivamide: A synthetic capsaicinoid used in topical pain relief products.

Propiedades

Número CAS |

848127-67-3 |

|---|---|

Fórmula molecular |

C21H23NO3 |

Peso molecular |

337.4 g/mol |

Nombre IUPAC |

N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide |

InChI |

InChI=1S/C21H23NO3/c1-25-20-15-18(13-14-19(20)23)16-22-21(24)12-8-3-2-5-9-17-10-6-4-7-11-17/h4,6-7,10-11,13-15,23H,2-3,8,12,16H2,1H3,(H,22,24) |

Clave InChI |

GSIBPCYHSFDLTC-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=CC(=C1)CNC(=O)CCCCC#CC2=CC=CC=C2)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

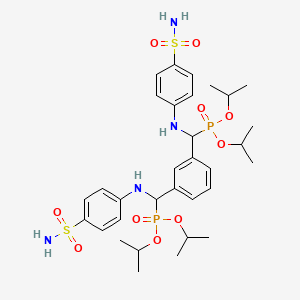

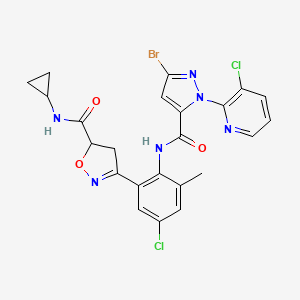

![2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]acetic acid](/img/structure/B12375333.png)

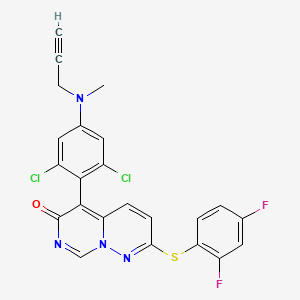

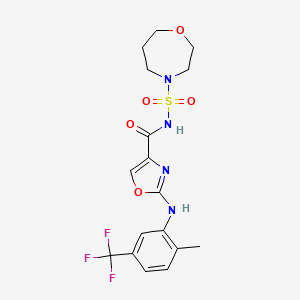

![[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B12375339.png)